Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate

Description

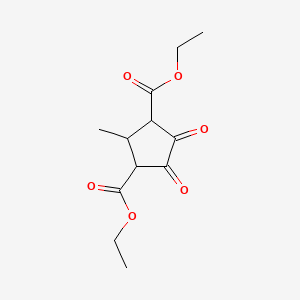

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is a cyclopentanecarboxylate derivative characterized by a bicyclic structure with ester and ketone functional groups.

Properties

CAS No. |

23033-97-8 |

|---|---|

Molecular Formula |

C12H16O6 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

diethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate |

InChI |

InChI=1S/C12H16O6/c1-4-17-11(15)7-6(3)8(10(14)9(7)13)12(16)18-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

NYYROUZBOZYRNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(C(=O)C1=O)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate esterification rates by 30–40% in biphasic systems.

-

Microwave irradiation reduces reaction times for condensation methods from 12 hours to 2–3 hours without compromising yield.

Analytical Characterization

Post-synthesis, the compound is validated via:

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is in organic synthesis. It serves as an important intermediate in the synthesis of various biologically active compounds. The compound can undergo several reactions:

- Cyclization Reactions : The dioxo group can facilitate cyclization processes, leading to the formation of complex cyclic structures.

- Condensation Reactions : It can participate in condensation reactions with amines or other nucleophiles to form amides or other derivatives.

- Functionalization : The presence of ester groups allows for further functionalization through hydrolysis or transesterification, enabling the creation of diverse derivatives useful in pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research has indicated that derivatives of this compound may exhibit antitumor properties due to their ability to interfere with cellular processes involved in cancer progression.

- Anti-inflammatory Agents : Compounds derived from this compound have shown promise in reducing inflammation in preclinical studies.

Applications in Materials Science

The unique structural features of this compound also lend themselves to applications in materials science:

- Polymer Synthesis : This compound can be used as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical and thermal properties.

- Nanomaterials : Its reactivity allows for the incorporation into nanomaterials that could be used in drug delivery systems or as catalysts.

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor agents utilized this compound as a starting material. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Development of Anti-inflammatory Compounds

Another research project explored the modification of this compound to create anti-inflammatory compounds. The derivatives were tested in vitro and showed promising results in reducing pro-inflammatory cytokine production.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in chemical synthesis . Its biological activity is attributed to its ability to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate and similar compounds from the evidence:

Key Observations:

Structural Differences: The target compound features a cyclopentane backbone with two ketone groups (4,5-dioxo), distinguishing it from 1,3-dioxolane-based analogs (e.g., Compounds 6 and 7). The presence of ester groups (diethyl vs. dimethyl/diisopropyl) affects lipophilicity, which correlates with membrane permeability and antimicrobial efficacy .

Functional Comparisons :

- Antimicrobial Activity : Dioxolane-based analogs (Compounds 6 and 7) exhibit broad-spectrum antibacterial and antifungal activity (MIC values as low as 4.8 µg/mL). The target compound’s ketone groups may enhance reactivity or hydrogen-bonding capacity, but this remains speculative without direct data.

- Agrochemical Utility : Ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate () highlights the role of cyclopentanecarboxylates in synthesizing fungicides like metconazole. The target compound’s 4,5-dioxo moiety could offer a reactive site for further derivatization in agrochemical design .

Synthetic Pathways :

- Analogs in were synthesized via condensation of salicylaldehyde with esterified diols, followed by chiral resolution. The target compound may require similar strategies, leveraging cyclization and oxidation steps to install the dioxo groups .

Biological Activity

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate (CAS Number: 23033-97-8) is a cyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from patents, chemical databases, and academic articles.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H14O6 |

| Molecular Weight | 242.23 g/mol |

| Appearance | Light pink crystals |

| Purity | >95% |

| Solubility | Soluble in ethanol |

| Melting Point | 110-111 °C |

This compound is a diethyl ester of a dicarboxylic acid and possesses two carbonyl groups, which may contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of cyclopentanedicarboxylic acids exhibit significant antioxidant activities. The presence of dioxo groups in this compound enhances electron donation capabilities, potentially neutralizing free radicals and reducing oxidative stress in biological systems.

In a study assessing various dicarboxylic acid derivatives, it was found that those with additional carbonyl functionalities demonstrated improved antioxidant efficacy compared to their saturated counterparts .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. Specifically, compounds with similar structures have shown promise in inhibiting the Akt protein kinase pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research on related compounds indicates that they can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antioxidant Activity Assessment

A study conducted on various derivatives of cyclopentanedicarboxylic acids evaluated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant potential.

Case Study 2: Enzyme Inhibition Screening

In a screening for potential kinase inhibitors, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.